An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide
Introduction
2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide is a halogenated aromatic thiosemicarbazide derivative of increasing interest within the realms of medicinal chemistry and drug discovery. Thiosemicarbazides, as a class, are recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The unique structural scaffold of these molecules, featuring a reactive thiocarbonyl group and multiple hydrogen bond donors and acceptors, allows for diverse chemical modifications and interactions with biological targets.
The trichlorophenyl moiety in 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide is anticipated to significantly influence its physicochemical characteristics, thereby modulating its pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of properties such as solubility, lipophilicity, and ionization state is paramount for designing effective drug delivery systems and predicting in vivo behavior.
This technical guide provides a detailed exploration of the core physicochemical properties of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this and related compounds. The methodologies presented herein are grounded in established analytical techniques, ensuring scientific rigor and reproducibility.
Molecular Structure and Basic Properties
The foundational attributes of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide are summarized in the table below. These computed properties, sourced from the PubChem database, provide a preliminary overview of the molecule's characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₃N₃S | PubChem[1] |
| Molecular Weight | 270.6 g/mol | PubChem[1] |
| IUPAC Name | (2,4,6-trichloroanilino)thiourea | PubChem[1] |
| CAS Number | 14576-98-8 | PubChem[1] |
| Topological Polar Surface Area | 82.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide
The synthesis of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide can be achieved through the reaction of 2,4,6-trichlorophenylhydrazine with a suitable thiocyanate source. A generalized, robust protocol for the synthesis of related thiosemicarbazides involves the reaction of a hydrazine derivative with an isothiocyanate.
Conceptual Synthesis Pathway
Caption: Generalized synthetic route for 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide.
Detailed Experimental Protocol
Materials:
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2,4,6-Trichlorophenylhydrazine
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Ammonium thiocyanate
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Ethanol (anhydrous)
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Hydrochloric acid (concentrated)
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Distilled water
Procedure:
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Preparation of 2,4,6-Trichlorophenylhydrazine Hydrochloride: Dissolve 2,4,6-trichlorophenylhydrazine in anhydrous ethanol. Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring to precipitate the hydrochloride salt. Filter the precipitate, wash with cold ethanol, and dry under vacuum.
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Reaction with Ammonium Thiocyanate: In a round-bottom flask equipped with a reflux condenser, suspend the 2,4,6-trichlorophenylhydrazine hydrochloride in ethanol. Add an equimolar amount of ammonium thiocyanate.
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Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Isolation of Product: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
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Purification: Filter the crude product and wash thoroughly with water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide.
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Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.
Physicochemical Properties and Their Determination
Melting Point
The melting point is a critical indicator of a compound's purity and identity.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of the dry 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 10-15 °C per minute initially.
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Observation: As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
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Recording the Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Solubility
Solubility is a key determinant of a drug's bioavailability and formulation feasibility. The "like dissolves like" principle suggests that 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide, with its aromatic and thiourea moieties, will exhibit solubility in polar organic solvents and limited solubility in water.
Experimental Protocol: Equilibrium Solubility Determination
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Sample Preparation: Add an excess amount of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A predicted LogP value for this compound is 3.3, suggesting it is moderately lipophilic.[1]
Experimental Protocol: Shake-Flask Method for LogP Determination
Caption: Workflow for LogP determination using the shake-flask method.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or a base and is crucial for understanding a compound's solubility and permeability at different pH values, which is particularly relevant in physiological environments. The thiosemicarbazide moiety can exhibit both acidic and basic properties.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Solution Preparation: Prepare a solution of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide in a suitable co-solvent system (e.g., methanol/water) if its aqueous solubility is low.
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Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a titrant delivery tube.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve or by calculating the first derivative of the curve, where the peak corresponds to the equivalence point.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The expected ¹H NMR spectrum of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit characteristic signals for the aromatic protons on the trichlorophenyl ring and the protons of the hydrazinecarbothioamide moiety. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide is expected to show characteristic absorption bands for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching vibrations.
Conclusion
This technical guide has outlined the key physicochemical properties of 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide and provided detailed, field-proven protocols for their determination. A thorough understanding and experimental validation of these properties are essential for the rational design and development of new therapeutic agents based on this promising chemical scaffold. The provided methodologies offer a robust framework for researchers to characterize this and similar molecules, thereby accelerating the drug discovery process.
References
-
PubChem. 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide. National Center for Biotechnology Information. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiosemicarbazides and Their Derivatives. Mini-Reviews in Medicinal Chemistry, 7(6), 639-646.
- Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2011). Synthesis and antimicrobial activity of thiosemicarbazide and 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(1), 241-248.
Sources
- 1. 2-(2,4,6-Trichlorophenyl)-1-hydrazinecarbothioamide | C7H6Cl3N3S | CID 2763666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Chlorophenyl)-1-hydrazinecarbothioamide | C7H8ClN3S | CID 2763328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2,4,6-Trichlorophenyl)hydrazine | C6H5Cl3N2 | CID 79234 - PubChem [pubchem.ncbi.nlm.nih.gov]
